
2-(Anthracen-9-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anthracen-9-yl)propanoic acid is an organic compound that belongs to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anthracen-9-yl)propanoic acid typically involves the Knoevenagel condensation of 9-anthraldehyde with malonic acid, followed by decarboxylation. The reaction is carried out in the presence of a base such as piperidine and a solvent like ethanol. The intermediate product is then subjected to hydrolysis and decarboxylation to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Anthracen-9-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 2-(Anthracen-9-yl)propanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Scientific Research Applications
2-(Anthracen-9-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex anthracene derivatives.
Biology: Investigated for its potential use in fluorescence-based imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(Anthracen-9-yl)propanoic acid involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo photophysical changes, making it useful in fluorescence imaging. Additionally, its structural properties allow it to interact with biological macromolecules, potentially influencing cellular processes .
Comparison with Similar Compounds
- 9-Anthracenecarboxylic acid
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Comparison: 2-(Anthracen-9-yl)propanoic acid is unique due to its propanoic acid moiety, which imparts distinct chemical reactivity compared to other anthracene derivatives. This structural feature allows for a broader range of chemical modifications and applications, particularly in the field of organic electronics and fluorescence imaging .
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-anthracen-9-ylpropanoic acid |
InChI |
InChI=1S/C17H14O2/c1-11(17(18)19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3,(H,18,19) |
InChI Key |
JVLRJYDOJMOUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


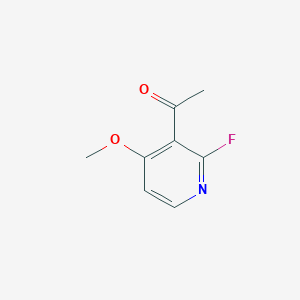
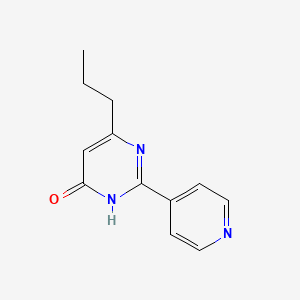
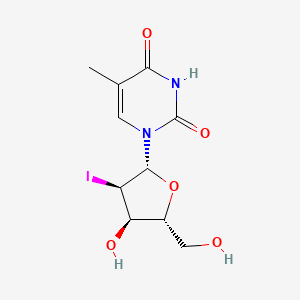
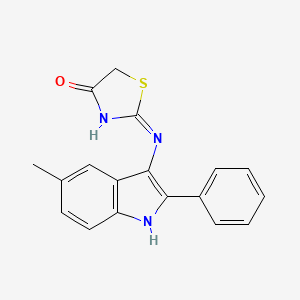

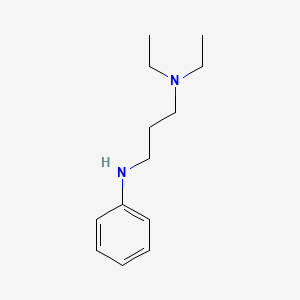
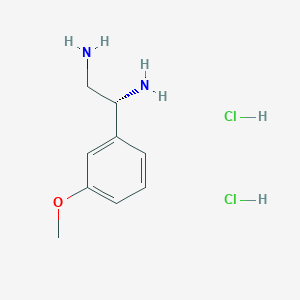
![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)
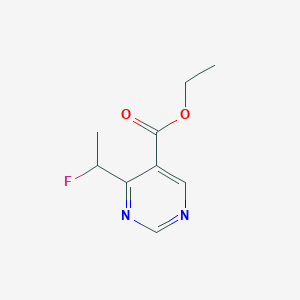



![1-{2-[(Propan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12929050.png)
